(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one
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Overview
Description
(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazine ring, and an azepanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,5-dimethylfuran-3-yl intermediate, followed by the formation of the 1,2,4-triazine ring through cyclization reactions. The final step involves the coupling of the triazine derivative with the azepanone moiety under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazines.
Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrotriazines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the triazine ring can interact with nucleophilic sites on enzymes, inhibiting their function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one: Unique due to its combination of furan, triazine, and azepanone moieties.
(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]piperidin-2-one: Similar structure but with a piperidinone ring instead of azepanone.
(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]hexan-2-one: Similar structure but with a hexanone ring instead of azepanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-7-11(10(2)22-9)13-8-17-20-15(19-13)18-12-5-3-4-6-16-14(12)21/h7-8,12H,3-6H2,1-2H3,(H,16,21)(H,18,19,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEENAJWYEGYCET-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CN=NC(=N2)NC3CCCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C2=CN=NC(=N2)N[C@H]3CCCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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